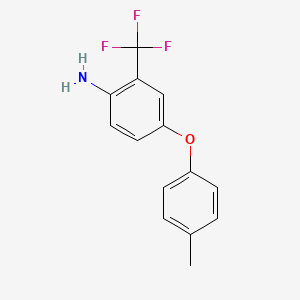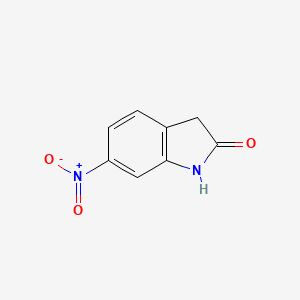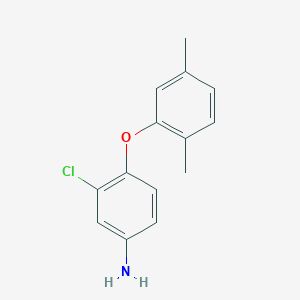
3-Chloro-4-(2,5-dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biotransformation and Metabolism
- A study by Kolar and Schlesiger (1975) identified five modified anilines, including 3-chloro-4-hydroxyaniline, as metabolites in hydrolysed urine of rats injected with a carcinogenic compound, suggesting a pathway involving intramolecular hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).
Chemical Synthesis and Applications
- Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups for potential applications in creating polymeric films with fluorescent properties. They investigated the structure and photochromic mechanism of the salicylideneanil units, which included compounds similar to 3-Chloro-4-(2,5-dimethylphenoxy)aniline (Buruianǎ et al., 2005).
Environmental Impact and Treatment
- Research by Li et al. (2020) explored the treatment of wastewater containing stubborn organic matter like 3,4-dimethylaniline using a novel Hybrid Photo-electrocatalytic Oxidation method. This study is significant for understanding the environmental management of similar compounds (Li et al., 2020).
Novel Synthesis Methods
- Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, demonstrating the potential for industrial-scale production of similar aniline derivatives (Zhang Qingwen, 2011).
Dendrimer Synthesis
- Morar et al. (2018) reported on the synthesis and structure of new dendritic melamines based on 4-(n-octyloxy)aniline, showcasing the use of similar aniline derivatives in the creation of complex molecular structures with potential applications in nanotechnology (Morar et al., 2018).
Nephrotoxicity Studies
- A study by Lo, Brown, and Rankin (1990) examined the nephrotoxic potential of dichloroaniline isomers, which are structurally related to 3-Chloro-4-(2,5-dimethylphenoxy)aniline, highlighting the importance of understanding the toxicological profiles of such compounds (Lo, Brown, & Rankin, 1990).
Safety And Hazards
The safety data sheet for “3-Chloro-4-(2,5-dimethylphenoxy)aniline” could not be found in the web search results . Therefore, it’s recommended to handle this compound with the general precautions used for handling chemicals, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Propiedades
IUPAC Name |
3-chloro-4-(2,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUBLNKRNLDBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,5-dimethylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

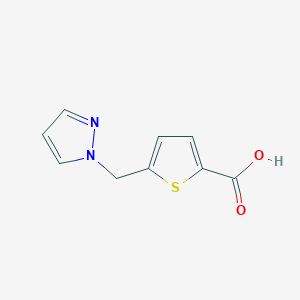
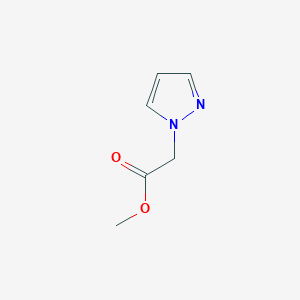

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)

